molecular formula C16H10Cl2N2O2S B3020615 4-acetyl-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide CAS No. 868230-57-3

4-acetyl-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B3020615
CAS No.: 868230-57-3
M. Wt: 365.23
InChI Key: RQCPKVOFCTWFOF-UHFFFAOYSA-N
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Description

4-acetyl-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the benzothiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

4-acetyl-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound, which lacks the acetyl and chlorine substituents.

    2-aminobenzothiazole: A derivative with an amino group at the 2-position.

    4,7-dichlorobenzothiazole: A derivative with chlorine atoms at the 4 and 7 positions.

Uniqueness

4-acetyl-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of both acetyl and chlorine substituents, which confer distinct chemical and biological properties. These modifications enhance its potential as an antimicrobial and anti-tubercular agent compared to other benzothiazole derivatives .

Biological Activity

4-acetyl-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. Benzothiazole derivatives have been extensively studied for their pharmacological properties, including anti-tubercular, anti-cancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H8Cl2N2OC_{12}H_{8}Cl_{2}N_{2}O with a molecular weight of 283.11 g/mol. The compound features a benzamide structure with an acetyl group and a dichlorobenzothiazole moiety, which contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit various enzymes involved in cancer progression and inflammation. For instance, benzothiazole derivatives have been reported to interact with cyclooxygenase (COX) and lipoxygenase pathways, which are crucial for inflammatory responses.
  • Antimicrobial Activity : Benzothiazole derivatives exhibit significant antimicrobial properties. Studies indicate that they can inhibit the growth of various bacterial strains by disrupting cellular processes .
  • Antitumor Activity : Research has demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells. The mechanism often involves cell cycle arrest and modulation of apoptotic pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInduces apoptosis; inhibits tumor growth
AntimicrobialInhibits growth of bacterial strains
Anti-inflammatoryModulates COX and lipoxygenase pathways

Case Studies

  • Antitumor Efficacy : A study on related benzothiazole compounds demonstrated that they exhibited potent antitumor activities in vitro against various cancer cell lines. For example, a derivative showed an IC50 value of 1.30 μM against HepG2 cells, indicating strong antiproliferative effects .
  • Inhibition of Enzymatic Activity : In vitro assays have shown that benzothiazole derivatives can selectively inhibit histone deacetylases (HDACs), which play a critical role in cancer cell proliferation. The compound's structural features allow it to bind effectively to HDAC active sites .
  • Synergistic Effects : Combinations of benzothiazole derivatives with established chemotherapeutic agents have shown enhanced anticancer effects, suggesting potential for combination therapies in clinical settings .

Properties

IUPAC Name

4-acetyl-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O2S/c1-8(21)9-2-4-10(5-3-9)15(22)20-16-19-13-11(17)6-7-12(18)14(13)23-16/h2-7H,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCPKVOFCTWFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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